2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide
Description
Structural Characterization of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC nomenclature for this compound follows standard organic chemistry conventions, designating it as this compound. This nomenclature precisely describes the structural framework, indicating the presence of a 1,3,4-thiadiazole ring system with an amino substituent at the 5-position, connected via a sulfur bridge to an acetamide group that bears a diphenylmethyl substituent on the nitrogen atom. The compound is officially registered under CAS number 332412-73-4 and has been assigned the MFCD number MFCD00384440 in chemical databases.
The molecular formula C₁₇H₁₆N₄OS₂ reveals the elemental composition and provides insight into the compound's structural complexity. The molecular weight of 356.47 g/mol positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules. The presence of four nitrogen atoms, two sulfur atoms, and one oxygen atom in the molecular framework creates multiple potential sites for hydrogen bonding and electronic interactions, which are crucial for biological activity in thiadiazole derivatives.
The structural formula can be represented as containing three distinct functional domains: the 1,3,4-thiadiazole heterocycle, the thioacetamide linker, and the diphenylmethyl terminus. This modular architecture allows for systematic structure-activity relationship studies and provides opportunities for further chemical modifications. The compound's design incorporates elements commonly found in bioactive thiadiazole derivatives, where the heterocyclic core provides electron-deficient characteristics essential for π-π stacking interactions and metal coordination.
Comparative analysis with related thiadiazole acetamide derivatives reveals that the diphenylmethyl substitution pattern is relatively uncommon compared to simpler phenyl or alkyl substituents. For instance, the structurally related 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (molecular formula C₁₀H₉FN₄OS₂) represents a simpler analog with enhanced polarity due to fluorine substitution. The increased molecular complexity of the diphenylmethyl derivative suggests potential advantages in lipophilicity and membrane permeability, characteristics that are important for pharmaceutical applications.
Crystallographic and Conformational Studies
The crystallographic analysis of this compound requires consideration of its conformational flexibility and intermolecular interactions. The compound possesses several rotatable bonds, particularly around the sulfur bridge connecting the thiadiazole ring to the acetamide moiety and the carbon-nitrogen bond linking the acetamide to the diphenylmethyl group. These rotatable bonds contribute to the molecule's conformational diversity and influence its solid-state packing arrangements.
The thiadiazole ring system adopts a planar configuration due to the aromatic character of the five-membered heterocycle. The amino group at the 5-position can participate in both intramolecular and intermolecular hydrogen bonding, potentially influencing the overall molecular conformation and crystal packing patterns. Studies of related thiadiazole derivatives have shown that the orientation of substituents relative to the heterocyclic plane significantly affects the compound's physical and chemical properties.
Conformational analysis of the diphenylmethyl moiety reveals that the two phenyl rings can adopt various orientations relative to the central carbon atom. The steric interactions between the phenyl rings and their electronic effects contribute to the preferred conformational states of the molecule. In crystal structures of similar diphenylmethyl-containing compounds, the phenyl rings typically adopt non-coplanar arrangements to minimize steric repulsion while maintaining favorable π-π interactions.
The acetamide linker between the thiadiazole and diphenylmethyl portions provides conformational flexibility that may be crucial for biological activity. The C-N bond of the acetamide group exhibits partial double-bond character due to resonance, restricting rotation and influencing the overall molecular geometry. Computational studies on related thiadiazole acetamides suggest that the preferred conformation involves the carbonyl oxygen oriented away from the thiadiazole ring to minimize electrostatic repulsion.
Intermolecular interactions in the crystal lattice likely involve hydrogen bonding between the amino group of the thiadiazole ring and the carbonyl oxygen of adjacent molecules. Additionally, π-π stacking interactions between the aromatic rings (both thiadiazole and phenyl) may contribute to crystal stability. The sulfur atoms in the molecule can also participate in weak intermolecular interactions, such as sulfur-π contacts and sulfur-oxygen interactions, which are increasingly recognized as important in crystal engineering.
Spectroscopic Characterization
The comprehensive spectroscopic characterization of this compound requires multiple analytical techniques to elucidate its structural features and electronic properties. The compound's complex molecular architecture, containing multiple functional groups and aromatic systems, presents characteristic spectroscopic signatures that can be used for identification and purity assessment.
The electronic structure of the molecule, featuring the electron-deficient thiadiazole ring conjugated with the acetamide carbonyl, creates unique electronic transitions observable in various spectroscopic methods. The presence of the diphenylmethyl group adds additional complexity through its aromatic π-system and potential for extended conjugation. These structural features contribute to distinctive spectroscopic patterns that differentiate this compound from simpler thiadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The ¹H NMR spectrum of this compound exhibits several distinct regions corresponding to different structural components of the molecule. The aromatic region (7.0-8.0 ppm) contains overlapping multiplets from the diphenylmethyl phenyl rings, which typically appear as complex patterns due to the magnetic non-equivalence of the ortho, meta, and para protons on each ring. The integration ratio and splitting patterns in this region provide information about the substitution pattern and electronic environment of the aromatic protons.
The diphenylmethyl proton appears as a characteristic singlet in the region around 6.0-6.5 ppm, representing the methine proton attached to the two phenyl rings. This proton is typically well-resolved and serves as a diagnostic signal for the diphenylmethyl functionality. The chemical shift of this proton is influenced by the electronic effects of the adjacent phenyl rings and the acetamide carbonyl group.
The acetamide methylene protons linking the sulfur atom to the carbonyl carbon appear as a singlet around 3.5-4.0 ppm. These protons are magnetically equivalent due to the symmetry of the methylene group and provide a clear indication of the thioacetamide linkage. The chemical shift of these protons is affected by the electron-withdrawing effects of both the sulfur atom and the carbonyl group.
The amino group protons on the thiadiazole ring typically appear as a broad signal around 5.0-6.0 ppm, which may exchange with deuterium in D₂O, confirming their assignment as amino protons. The broadness of this signal is due to quadrupolar relaxation effects and potential hydrogen bonding interactions.
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the acetamide group appears around 170-175 ppm, while the aromatic carbons from the phenyl rings and thiadiazole ring appear in the 120-140 ppm region. The methylene carbon linking the sulfur to the carbonyl appears around 35-40 ppm, and the diphenylmethyl carbon appears around 55-60 ppm.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
The infrared spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups present in the molecule. The most prominent feature is the amide carbonyl stretch appearing around 1650-1680 cm⁻¹, which is diagnostic for the acetamide functionality. This band's position and intensity provide information about the electronic environment of the carbonyl group and potential hydrogen bonding interactions.
The amino group on the thiadiazole ring contributes characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. These bands typically appear as two distinct peaks corresponding to the symmetric and antisymmetric stretching modes of the primary amino group. The exact position and splitting pattern of these bands can provide information about the amino group's hydrogen bonding environment and its interaction with neighboring functional groups.
The aromatic C-H stretching vibrations from the diphenylmethyl phenyl rings appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the methylene and methine groups appear around 2900-3000 cm⁻¹. The thiadiazole ring contributes characteristic C=N and C-S stretching vibrations in the 1400-1600 cm⁻¹ region, which are diagnostic for this heterocyclic system.
The UV-Vis spectrum of the compound exhibits absorption bands corresponding to π-π* transitions in the aromatic systems. The diphenylmethyl group contributes absorption around 250-280 nm, typical for substituted benzene rings. The thiadiazole ring system, being electron-deficient, may show bathochromic shifts compared to simple aromatic systems, with absorption potentially extending into the 300-350 nm region.
The extended conjugation between the thiadiazole ring and the acetamide carbonyl may result in charge-transfer bands at longer wavelengths. These bands are sensitive to solvent polarity and can provide information about the electronic communication between different parts of the molecule. The molar extinction coefficients of these transitions are typically moderate to high, reflecting the allowed nature of the π-π* transitions.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about its molecular weight confirmation and fragmentation pathways. The molecular ion peak appears at m/z 356.47, corresponding to the protonated molecular ion [M+H]⁺, which confirms the molecular weight and provides high-confidence identification of the compound.
The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting fragments and the weakness of specific bonds. The most common initial fragmentation involves the loss of the diphenylmethyl group, resulting in a fragment at m/z 189, corresponding to the 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide portion. This fragmentation occurs through cleavage of the C-N bond in the acetamide group and is favored due to the stability of the diphenylmethyl cation.
Another significant fragmentation pathway involves the cleavage of the sulfur-carbon bond connecting the thiadiazole ring to the acetamide moiety. This fragmentation produces a base peak at m/z 167, corresponding to the diphenylmethylacetamide portion [C₁₅H₁₅NO]⁺. The complementary fragment containing the aminothiadiazole moiety appears at m/z 190, though it may be less intense due to the electron-deficient nature of the thiadiazole ring.
Secondary fragmentation of the diphenylmethyl-containing fragments often involves the loss of one phenyl ring (77 mass units), resulting in fragments at m/z 279 from the molecular ion. The phenyl cation (m/z 77) itself is a stable fragment that commonly appears in the mass spectra of diphenylmethyl-containing compounds. Further fragmentation may produce tropylium ion (m/z 91) through rearrangement processes typical of benzyl-type systems.
The thiadiazole-containing fragments may undergo ring-opening reactions or loss of sulfur atoms under high-energy collision conditions. The amino group can be lost as NH₃ (17 mass units), and the thiadiazole ring may fragment to produce smaller heterocyclic ions. These fragmentation patterns are consistent with those observed for related thiadiazole derivatives and provide structural confirmation through comparison with authentic standards.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzhydrylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-11-14(22)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,18,20)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSCSFZFPZAICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the 1,3,4-thiadiazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions.
Introduction of the Amino Group: The thiadiazole intermediate is then treated with an amine, such as aniline, to introduce the amino group at the 5-position of the ring.
Acetamide Formation: The final step involves the reaction of the amino-thiadiazole intermediate with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage. The diphenylmethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, where nucleophiles like amines or alcohols can replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted acetamides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a thiadiazole moiety, which is known for its biological activity. The molecular formula is , and it features a diphenylmethyl group attached to an acetamide functional group. The structural arrangement allows for various intermolecular interactions, including hydrogen bonding, which can influence its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antiviral properties. For instance, compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide have shown effectiveness against various viruses:
- Hepatitis C Virus (HCV) : Thiadiazole derivatives have been reported to inhibit the NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Some compounds demonstrated IC50 values as low as , indicating potent antiviral activity .
- Tobacco Mosaic Virus (TMV) : Compounds with similar structures have been tested against TMV and exhibited EC50 values around , showcasing their potential in agricultural applications as antiviral agents .
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Studies have shown that thiadiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis or function .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is an area of active research. The compound has shown promise in inhibiting cancer cell proliferation:
- Mechanism of Action : Thiadiazole derivatives may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and inhibition of cell cycle progression.
- In Vitro Studies : Research indicates that certain derivatives exhibit significant cytotoxicity against cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .
Synthesis and Structural Characterization
The synthesis of This compound involves several steps that typically include:
- Formation of Thiadiazole Ring : Starting from 5-amino-thiadiazole precursors.
- Substitution Reactions : Introducing the diphenylmethyl group through nucleophilic substitution methods.
- Purification : Utilizing techniques such as recrystallization or chromatography to obtain pure compounds.
The structural characterization is often performed using techniques like NMR spectroscopy and X-ray diffraction to confirm the molecular conformation and functional groups present .
Data Table Summary
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antiviral | HCV Inhibition | IC50 = 0.35 μM |
| TMV Inhibition | EC50 = 30.57 μM | |
| Antimicrobial | Bacterial Inhibition | Effective against multiple strains |
| Anticancer | Cytotoxicity | Significant effects on cancer cell lines |
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as urease, inhibiting their activity. This binding is facilitated by the thiadiazole ring, which interacts with the enzyme’s active site residues.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiadiazole Core Modifications:
- Butyl/Isobutyl Substituents (): Compounds like N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) exhibit high yields (89.4%) and melting points (~266–270°C).
- Benzothiazole Hybrids () : Compounds such as 4g (molecular weight 456.56) integrate benzothiazole and thiadiazole moieties, showing antiproliferative activity via IR and NMR-validated structures. The diphenylmethyl group in the target compound may offer steric bulk, altering target binding compared to methyl or methoxy substituents .
Acetamide Tail Variations:
- Phenylureido Substituents (): Derivatives like 4j (molecular weight 491.01) feature 4-chlorophenylureido groups, demonstrating that electron-withdrawing substituents (Cl, F) enhance cytotoxicity.
- Phenoxy and Thiadiazinan Modifications (–3): Compounds such as 5c (67% yield, 169–171°C) and 5e (74% yield, 132–134°C) highlight how phenoxy or thiadiazinan substituents influence melting points and antimicrobial activity. The diphenylmethyl group may confer unique solubility profiles .
Anticancer Potential:
- Akt Inhibition () : Compounds 3 and 8 inhibit Akt by 92.36% and 86.52%, respectively, via π-π interactions and hydrogen bonding. The target compound’s diphenylmethyl group could enhance hydrophobic interactions with Akt’s active site .
- Antiproliferative Effects () : Butyl-substituted thiadiazoles show increased activity against cancer cell lines. The target compound’s diphenylmethyl group may similarly enhance activity but requires empirical validation .
Antimicrobial and Anti-inflammatory Activity:
- Imidazo-thiadiazole Derivatives () : Compounds like 4a-k demonstrate broad-spectrum antimicrobial and analgesic activity. The diphenylmethyl group in the target compound may extend half-life due to reduced metabolic degradation .
Molecular Interactions and Structure-Activity Relationships (SAR)
- Hydrogen Bonding : Compounds like 4g and 4j rely on NH (thiadiazole) and carbonyl groups for target binding. The target compound’s diphenylmethyl group may disrupt hydrogen bonding but enhance van der Waals interactions .
- Steric Effects : Bulky substituents (e.g., diphenylmethyl) could hinder binding to narrow active sites but improve selectivity for hydrophobic pockets .
- Electronic Effects: Electron-withdrawing groups (Cl, NO₂) in analogues correlate with enhanced cytotoxicity, suggesting the target compound’s diphenyl group may balance lipophilicity and electronic effects .
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound includes a thiadiazole ring linked to a diphenylmethyl acetamide moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, compounds with thiadiazole moieties demonstrated notable inhibition rates. For instance:
- Compounds derived from 1,3,4-thiadiazole exhibited up to 80% inhibition against S. aureus and *76% against E. coli .
- The compound's activity against fungi such as Candida albicans was also significant, with some derivatives showing 70% inhibition .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has shown promising results in various cancer cell lines:
- It demonstrated an IC50 value of 0.28 µg/mL against the MCF-7 breast cancer cell line and 0.52 µg/mL against A549 lung carcinoma cells .
- Another study highlighted that certain derivatives exhibited cytotoxic effects comparable to cisplatin, a standard chemotherapy drug .
Anti-inflammatory Properties
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. The presence of the thiadiazole ring is thought to enhance interactions with inflammatory pathways, although specific data on this compound's anti-inflammatory activity remains limited.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles can often be correlated with their structural features:
- Substituents on the C-5 phenyl ring significantly influence cytotoxicity and antimicrobial efficacy .
- The presence of electron-withdrawing groups or additional heteroatoms can enhance the reactivity and binding affinity of these compounds to biological targets .
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial effects of various thiadiazole derivatives against multiple pathogens. The results indicated that compounds similar to this compound exhibited strong activity against both bacterial and fungal strains.
| Compound | Pathogen | Inhibition (%) |
|---|---|---|
| Compound A | S. aureus | 80 |
| Compound B | E. coli | 76 |
| Compound C | C. albicans | 70 |
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation focusing on anticancer properties, various derivatives were tested against different cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound X | MCF-7 | 0.28 |
| Compound Y | A549 | 0.52 |
Q & A
Q. Table 1. Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole core | Thiosemicarbazide, H₂SO₄, 90°C, 6 h | 70–80 | |
| Thioetherification | DMF, TEA, 65°C, 12 h | 65–75 | |
| Final purification | Ethanol recrystallization | >95 |
Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the presence of diphenylmethyl protons (δ 5.1–5.3 ppm) and thiadiazole sulfur connectivity. 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out byproducts (e.g., incomplete thioetherification) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
Basic: What in vitro assays are recommended for initial evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates. IC₅₀ values <10 µM suggest therapeutic potential .
- Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to screen for cytotoxicity. Compare results with positive controls (e.g., doxorubicin) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., Bcl-2) .
Advanced: How can researchers address contradictions in biological activity data across different assay models?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Mitigation strategies include:
- Orthogonal Assays : Validate cytotoxicity results with apoptosis markers (Annexin V/PI staining) or caspase-3 activation .
- Stability Testing : Incubate the compound in assay buffers (37°C, 24 h) and analyze degradation via LC-MS .
- Proteomic Profiling : Use phosphoproteomics to identify off-target effects in divergent cell lines .
Advanced: What computational approaches predict the compound’s mechanism of action and binding modes?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain). Prioritize poses with hydrogen bonds to thiadiazole NH₂ and π-π stacking with diphenylmethyl groups .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability (50 ns simulations, RMSD <2 Å) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted thiadiazoles (e.g., 5-nitro instead of 5-amino) or varying aryl groups (e.g., 4-fluorophenyl vs. diphenylmethyl) .
- Bioisosteric Replacement : Replace the thioether linkage with sulfoxide/sulfone groups to assess metabolic stability .
Q. Table 2. SAR Insights from Analogous Compounds
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 5-Nitro-thiadiazole | EGFR IC₅₀: 0.8 µM | |
| Diphenylmethyl → 4-Fluorophenyl | Cytotoxicity: 2.5 µM (HeLa) | |
| Sulfone analog | Improved metabolic stability |
Advanced: What strategies mitigate synthetic challenges in scaling up production?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., thioetherification from 12 h to 2 h) while maintaining yield .
- Flow Chemistry : Continuous-flow systems for hazardous steps (e.g., bromoacetamide handling) to improve safety .
- DoE Optimization : Use factorial design (temperature, solvent ratio) to maximize yield (>80%) and minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
